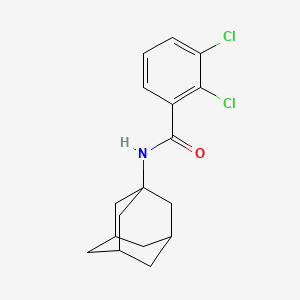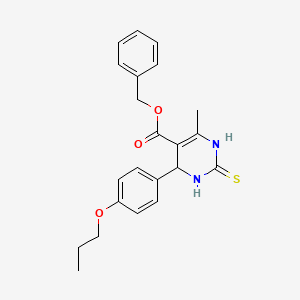
N-1-adamantyl-2,3-dichlorobenzamide
Descripción general
Descripción
“N-1-adamantyl-2,3-dichlorobenzamide” is a chemical compound that belongs to the class of adamantylated amides . It has a unique structure that includes an adamantane core, which is a type of diamondoid . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves reactions with 1-adamantyl nitrate in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .
Molecular Structure Analysis
The molecular structure of “this compound” includes an adamantyl group and an amide group . The adamantyl group is a three-dimensional, cage-like structure that is highly rigid and imparts unique properties to the compound .
Chemical Reactions Analysis
“this compound” and similar compounds can undergo various chemical transformations. For instance, they can react with nitrogen-containing nucleophiles to form new cage aminoamides . These reactions are often carried out in sulfuric acid media .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. However, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Material Science
The coordination chemistry of adamantyl compounds, such as N-(1-Adamantyl)lipoamide, has been studied for its unique reactivity and structural properties. Wilhelm et al. (2002) explored the coordination behavior of lipoic acid derivatives, revealing insights into protonation patterns and hydrogen bonding, contributing to the understanding of complex formation in coordination chemistry (Wilhelm, Koch, & Strasdeit, 2002).
Nanomaterials and Drug Delivery
Nanodiamonds modified with adamantane-based hyperbranched polymers demonstrate significant potential for biomedical applications, including drug delivery. Huang et al. (2018) synthesized and characterized nanodiamond composites with improved water dispersibility and biocompatibility, highlighting their potential in drug delivery systems (Huang et al., 2018).
Catalysis
Adamantyl-based N-heterocyclic dicarbene complexes have been investigated for their catalytic applications. Zuo and Braunstein (2012) studied iridium(III) pincer complexes featuring adamantyl-imidazolium ligands, demonstrating their utility in transfer dehydrogenation reactions (Zuo & Braunstein, 2012).
Biological Activity
The biological activity of adamantyl derivatives has been a subject of interest, with studies focusing on urease inhibition and potential therapeutic applications. Ahmed et al. (2021) explored amantadine-thiourea conjugates as urease inhibitors, providing insights into their structure-activity relationship and potential as therapeutic agents (Ahmed et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Kadi et al. (2007) investigated novel adamantyl-based oxadiazoles and thiadiazoles for their antimicrobial and anti-inflammatory activities, highlighting the diverse biological applications of adamantyl compounds (Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007).
Mecanismo De Acción
The mechanism of action of “N-1-adamantyl-2,3-dichlorobenzamide” is not explicitly mentioned in the available resources. However, many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .
Direcciones Futuras
The future directions for “N-1-adamantyl-2,3-dichlorobenzamide” could involve further exploration of its potential biological activities. For instance, some adamantylated amides have shown promising antimicrobial and hypoglycemic activities . Further research could also focus on developing convenient methods for introducing an NH group into the adamantane core via carbocation transformations .
Propiedades
IUPAC Name |
N-(1-adamantyl)-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDRUNRAZXAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol](/img/structure/B4049909.png)
![1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4049910.png)
![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4049916.png)
![3-{1-[2,4-bis(allyloxy)benzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B4049920.png)

![ethyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4049934.png)
![2-(2-ethylphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049949.png)
![(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one](/img/structure/B4049952.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4049960.png)
![ETHYL 4-{3-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4049968.png)
![ethyl 1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B4049977.png)


